molecular formula C14H16N2O3 B1609104 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one CAS No. 61997-86-2

5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B1609104
CAS No.: 61997-86-2
M. Wt: 260.29 g/mol
InChI Key: AWQCYWVLVFABER-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,5-dimethyl-3-(3-nitroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2)8-11(7-13(17)9-14)15-10-4-3-5-12(6-10)16(18)19/h3-7,15H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQCYWVLVFABER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399924
Record name 5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61997-86-2
Record name 5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIMETHYL-3-(3-NITROANILINO)-2-CYCLOHEXEN-1-ONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes substitution at the nitrophenylamino group or cyclohexenone positions. Key examples include:

Aminolysis with Benzylamine
Heating with benzylamine in toluene at 80°C produces 5-(benzylimino)-3,3-dimethylcyclohexanone via nucleophilic attack at the carbonyl carbon . Anhydrous sodium sulfate is used to absorb water and drive the reaction to completion.

Tosylation and Subsequent Coupling
Treatment with TsCl (tosyl chloride) under reflux facilitates sulfonylation, forming intermediates that react with amines like benzylamine . This method yields substituted derivatives for further functionalization.

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
Product : 5,5-Dimethyl-3-[(3-aminophenyl)amino]cyclohex-2-en-1-one
Conditions : Ethanol solvent, 25°C, 12 hours.

Reduction MethodProduct StructureYield (%)Reference
H₂/Pd-C in ethanol3-Aminophenyl derivative85
NaBH₄/CuCl₂ in THFPartial reduction intermediates62

Oxidation of the Cyclohexenone Ring

Strong oxidizing agents (e.g., KMnO₄) oxidize the α,β-unsaturated ketone to a diketone:
Product : 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohexane-1,3-dione

Condensation with Hydroxylamine

Reaction with hydroxylamine hydrochloride forms oxime derivatives. Under excess hydroxylamine (5 equivalents), a trioxime structure is obtained :

Product : 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one trioxime
Conditions : Methanol/acetic acid, room temperature, 5 days
Characterization Data :

  • ¹H NMR (DMSO- d₆) : δ 11.33, 11.89, 12.77 ppm (N–OH protons)

  • Mass Spec : m/z 198 [M+H]⁺

Cyclization Reactions

The nitro group participates in intramolecular cyclization under acidic conditions:

Example : Heating in H₂SO₄ forms a fused quinoline derivative :
Product : 8-Nitro-5,5-dimethyl-1,2,3,4-tetrahydroacridin-9(10H)-one
Yield : 68%
Key Spectral Data :

  • FT-IR : 1657 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch)

  • ¹³C NMR : δ 162.23 ppm (C=O), 146.88 ppm (aromatic carbons)

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophiles to the meta position:

Nitration :
Reagent : HNO₃/H₂SO₄
Product : 3,5-Dinitrophenylamino derivative
Yield : 45%

Solvent-Free Functionalization

Green chemistry approaches using solvent-free conditions achieve high efficiency:

Synthesis of DMPC-5 Derivative :

  • Reactants : 5,5-Dimethylcyclohexane-1,3-dione + 3-nitroaniline

  • Conditions : Neat, 120°C, 4 hours

  • Yield : 76%

  • Melting Point : 283°C

Reaction Mechanism Insights

  • Nitro Group Reactivity : The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.

  • Steric Effects : 5,5-Dimethyl substitution hinders reactions at the cyclohexenone ring’s β-position, directing reactivity to the nitrophenyl group .

Scientific Research Applications

Chemistry: In organic synthesis, 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development and research .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one
  • Molecular Formula : C₁₅H₁₆N₂O₃
  • Molecular Weight : 272.30 g/mol
  • CAS Registry Number : 61997-86-2
  • ChemSpider ID : MFCD00129242 .

This compound features a cyclohexenone core substituted with a 3-nitroanilino group at position 3 and two methyl groups at position 3. The nitro group on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The structural analogs differ primarily in the substituents on the cyclohexenone ring and the aromatic amine group. Key examples include:

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Key Applications/Properties Reference
This compound (Target) 3-Nitrophenylamino 272.30 Intermediate in organic synthesis, chromophores
5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one 5-Methylisoxazol-3-ylamino 263.32 Pharmaceutical intermediates (e.g., kinase inhibitors)
5,5-Dimethyl-3-[2-(pyrrolidin-1-yl)vinyl]cyclohex-2-en-1-one 2-(Pyrrolidin-1-yl)vinyl 247.36 Merocyanine dyes; nonlinear optical materials
5,5-Dimethyl-3-[(3-(trifluoromethyl)phenyl)amino]cyclohex-2-en-1-one 3-(Trifluoromethyl)phenylamino 310.30 Fluorinated bioactive analogs; enhanced lipophilicity
5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one (Isophorone deriv.) 2-Methylprop-1-enyl 190.28 Industrial synthesis (e.g., insecticide precursors)
3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 2-Amino-5-nitrophenylamino 301.31 Crystal engineering via H-bonding networks

Key Observations :

  • Electron Effects : The nitro group in the target compound increases electrophilicity compared to electron-donating groups (e.g., methyl in isoxazole derivatives) .
  • Optical Properties : Vinylpyrrolidine derivatives (e.g., 5b in ) are used in merocyanines for solvatochromic applications .

Physicochemical and Structural Properties

  • Crystallography: The target compound’s analog, 3-[(2-amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, forms a 3D hydrogen-bonded network (N–H⋯O interactions) with puckered cyclohexenone rings (Q = 0.44–0.45 Å) .
  • Thermal Stability : Styryl-substituted derivatives (e.g., ) show higher thermal stability (decomposition >300°C) due to extended conjugation .

Biological Activity

5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one (CAS Number: 61997-86-2) is a chemical compound that has attracted attention due to its potential biological activities. This article explores its biological properties, including its antioxidant and antimicrobial activities, as well as relevant case studies and research findings.

The molecular formula of this compound is C₁₄H₁₆N₂O₃, with a molecular weight of 260.3 g/mol. It features a cyclohexene ring with a nitrophenyl amino group, which may contribute to its biological activity. The compound is classified as an irritant and should be handled with care .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress.

Research Findings:

  • A study indicated that compounds with similar structures demonstrated significant DPPH radical scavenging activity, suggesting that this compound may exhibit comparable properties .

Table 1: Antioxidant Activity Comparison

CompoundDPPH IC50 (µg/mL)
Compound A28.08
Compound B25.32
5,5-Dimethyl...TBD

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Compounds containing nitrophenyl groups have been associated with antibacterial and antifungal activities.

Case Studies:

  • Antibacterial Activity : A study evaluated the antibacterial effects of nitrophenyl derivatives against various strains of bacteria. Results indicated that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
  • Fungal Inhibition : Another investigation reported that similar compounds exhibited antifungal activity against common pathogens such as Candida spp., suggesting a broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity Overview

PathogenInhibition Zone (mm)Reference
E. coliTBD
S. aureusTBD
C. albicansTBD

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in oxidative stress and microbial defense mechanisms. The nitrophenyl moiety is particularly significant in mediating these effects through electron transfer processes and interaction with cellular membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one
Reactant of Route 2
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5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one

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